N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide
Description
N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the triazole ring, combined with the pyridine moiety, provides a unique scaffold that can interact with various biological targets.
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-13(15-7-9-4-2-1-3-5-9)10-6-11-12(14-8-10)17-18-16-11/h1-2,6,8-9H,3-5,7H2,(H,15,19)(H,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJRVULCOTDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNC(=O)C2=CC3=NNN=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide. This reaction often requires a catalyst such as copper(I) iodide and is carried out under reflux conditions in a solvent like dimethylformamide (DMF).
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Attachment of the Cyclohex-3-en-1-ylmethyl Group: : The cyclohex-3-en-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazolopyridine core with a cyclohex-3-en-1-ylmethyl halide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might employ techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide can undergo oxidation reactions, particularly at the cyclohexenyl moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which typically target the triazole ring or the carboxamide group.
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Substitution: : Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of reduced triazole or amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Investigated for its potential as a bioactive molecule. Studies have shown that triazolopyridine derivatives can exhibit antimicrobial, antifungal, and anticancer activities.
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Medicine: : Explored as a potential pharmaceutical agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
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Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide: shares similarities with other triazolopyridine derivatives, such as:
Uniqueness
The presence of the cyclohex-3-en-1-ylmethyl group distinguishes this compound from other similar compounds. This group can enhance the compound’s lipophilicity and ability to cross cell membranes, potentially improving its bioavailability and efficacy as a drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
